Cas no 58046-54-1 (5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide)
5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxylicacid, 5-amino-1-phenyl-, hydrazide
- 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide
- 5-amino-1-phenylpyrazole-4-carbohydrazide
- 1-phenyl-5-aminopyrazole-4-carbohydrazide
- 4-???-1-phenylpyrazole-5-ylamine
- 5-Amino-1-phenyl-1H-pyrazol-4-carbonsaeure-hydrazid
- 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide
- 5-amino-1-phenylpyrazole-4-carboxhydrazide
- aminophenylpyrazolecarbohydrazide
- CS-0315814
- NSC-603608
- AKOS005069846
- J-516667
- CCG-254105
- NSC603608
- A915294
- DTXSID50326606
- FT-0680141
- MFCD03056132
- 1T-0271
- SB86043
- 58046-54-1
- 5-amino-1-phenyl-4-pyrazolecarbohydrazide
- STL373610
- G78570
- DB-072408
-
- MDL: MFCD03056132
- Inchi: 1S/C10H11N5O/c11-9-8(10(16)14-12)6-13-15(9)7-4-2-1-3-5-7/h1-6H,11-12H2,(H,14,16)
- InChI Key: KCNDYIDCXSPGDF-UHFFFAOYSA-N
- SMILES: O=C(C1C=NN(C2C=CC=CC=2)C=1N)NN
Computed Properties
- Exact Mass: 217.09600
- Monoisotopic Mass: 217.096
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 99Ų
Experimental Properties
- Density: 1.47
- Melting Point: 188-190°C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.719
- PSA: 98.96000
- LogP: 1.73040
5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A630293-50mg |
5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide |
58046-54-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A630293-100mg |
5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide |
58046-54-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A630293-500mg |
5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide |
58046-54-1 | 500mg |
$ 185.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A938537-50mg |
5-Amino-1-Phenyl-1H-Pyrazole-4-Carbohydrazide |
58046-54-1 | ≥95% | 50mg |
¥116.10 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A938537-250mg |
5-Amino-1-Phenyl-1H-Pyrazole-4-Carbohydrazide |
58046-54-1 | ≥95% | 250mg |
¥359.10 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A938537-1g |
5-Amino-1-Phenyl-1H-Pyrazole-4-Carbohydrazide |
58046-54-1 | ≥95% | 1g |
¥899.10 | 2022-09-29 | |
| abcr | AB156739-1 g |
5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide; . |
58046-54-1 | 1 g |
€187.10 | 2023-07-20 | ||
| abcr | AB156739-5 g |
5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide; . |
58046-54-1 | 5 g |
€478.80 | 2023-07-20 | ||
| abcr | AB156739-10 g |
5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide; . |
58046-54-1 | 10 g |
€769.30 | 2023-07-20 | ||
| abcr | AB156739-25 g |
5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide; . |
58046-54-1 | 25 g |
€1,638.60 | 2023-07-20 |
5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide Suppliers
5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide
Introduction to 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide (CAS No. 58046-54-1)
5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound, identified by the chemical identifier CAS No. 58046-54-1, belongs to the pyrazole class of molecules, which are known for their broad spectrum of pharmacological properties. The presence of both amino and carbohydrazide functional groups in its structure enhances its reactivity and makes it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide consists of a pyrazole ring substituted with a phenyl group at the 1-position, an amino group at the 5-position, and a carbohydrazide moiety at the 4-position. This unique arrangement of functional groups provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological properties. The compound’s solubility characteristics and stability under various conditions make it suitable for both in vitro and in vivo studies.
In recent years, there has been a surge in research focused on developing new drugs targeting inflammatory and immunomodulatory pathways. 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide has emerged as a promising candidate in this area due to its ability to modulate key enzymes and signaling pathways involved in inflammation. Studies have demonstrated that this compound can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that play a crucial role in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Moreover, the carbohydrazide group in 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide has been shown to exhibit potent antioxidant properties. Antioxidants are essential in mitigating oxidative stress, which is implicated in various chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The compound’s ability to scavenge free radicals and protect cells from oxidative damage makes it a potential therapeutic agent for conditions where oxidative stress is a major contributing factor.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide with biological targets using molecular docking simulations. These studies have revealed that the compound can bind effectively to several protein targets involved in inflammation and immune response, such as interleukin receptors and tumor necrosis factor (TNF) receptors. This has opened up new avenues for designing targeted therapies that leverage the unique properties of this compound.
The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of phenyl hydrazine with hydrazine hydrate in the presence of a dehydrating agent to form 1-(phenylazo)hydrazine. This intermediate is then subjected to cyclization with formamide or another carbonyl compound under acidic conditions to yield the pyrazole core. Subsequent functionalization with an amino group at the 5-position and a carbohydrazide moiety at the 4-position completes the synthesis.
One of the key challenges in working with 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide is its sensitivity to moisture and air, which can lead to degradation over time. To mitigate this issue, researchers often store the compound under inert conditions or use stabilizers such as desiccants. Additionally, careful handling during purification and handling is necessary to maintain its integrity.
The pharmacokinetic properties of 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide are another area of active investigation. Preliminary studies have indicated that the compound exhibits good oral bioavailability and distributes widely throughout various tissues upon administration. This suggests that it may be suitable for systemic therapy targeting multiple sites of inflammation or disease progression.
In conclusion, 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide (CAS No. 58046-54-1) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its ability to modulate inflammatory pathways, exhibit antioxidant properties, and interact with key biological targets makes it a valuable candidate for further development into novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action, this compound holds promise for addressing a wide range of health challenges.
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